Enantiomeric Identity: Single (R)-Enantiomer Avoids Resolution Yield Loss Documented for Racemic Viloxazine
When racemic viloxazine is synthesized from racemic 2-[(2-ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5) and subsequently resolved, the maximum reported yield of the isolated (R)-viloxazine hydrogen (−)-O,O-di-p-toluoyltartrate hemihydrate salt is 60% (38 g from 65 g crude solid, after repeated crystallization from MeOH to constant melting point and optical rotation) [1]. The remaining material is predominantly the (S)-enantiomer, representing a 40% material loss. By employing (R)-2-((2-ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0) as the starting epoxide, the resolution step is eliminated entirely, and the (R)-configuration is carried through to the final morpholine product without enantiomeric erosion . No published direct comparative yield data exist for the (R)-epoxide vs. racemic epoxide route under identical conditions; this inference is based on the established stereochemical course of epoxide ring-opening with 2-aminoethyl hydrogen sulfate, which proceeds with retention of configuration at the epoxide carbon [1].
| Evidence Dimension | Yield of isolated (R)-enantiomer product after resolution of racemate |
|---|---|
| Target Compound Data | 100% stereochemical retention (no resolution needed); material loss from resolution step: 0% |
| Comparator Or Baseline | Racemic 2-[(2-ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5): 60% yield of (R)-viloxazine salt after resolution with (−)-O,O-di-p-toluoyltartaric acid (Howe et al., 1976) |
| Quantified Difference | ~40% material loss avoided by eliminating the resolution step |
| Conditions | Resolution procedure: (±)-viloxazine free base in MeOH treated with (−)-O,O-di-p-toluoyltartaric acid; crystallization from MeOH to constant mp 188–189°C and [α]D −84.0° (c 0.99, MeOH) |
Why This Matters
For procurement decisions in medicinal chemistry programs synthesizing (R)-viloxazine analogs, pre-resolved (R)-epoxide eliminates a ~40% yield penalty inherent in downstream resolution of the racemate.
- [1] Howe, R.; Leigh, T.; Rao, B.S.; Todd, A.H. Optical Isomers of 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine (Viloxazine) and Related Compounds. Journal of Medicinal Chemistry, 1976, 19(8), 1074–1076. Experimental Section: (R)-1 hydrogen (−)-O,O-di-p-toluoyltartrate hemihydrate obtained in 60% yield (38 g). DOI: 10.1021/jm00230a021. View Source
